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Compound of Interest

Compound Name: ATTO 514

Cat. No.: B15552921 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of

proteins and other antigens within cells and tissues. The choice of fluorophore is critical for

achieving high-quality, reproducible results with a strong signal-to-noise ratio. ATTO 514 is a

hydrophilic fluorescent dye that offers several advantages for immunofluorescence

applications. This application note provides a detailed protocol for using ATTO 514-conjugated

secondary antibodies for the detection of the phosphorylated ribosomal protein S6 (pS6), a key

downstream effector in the mTOR signaling pathway.

ATTO 514 is characterized by its excellent water solubility, strong absorption, high fluorescence

quantum yield, and exceptional thermal and photostability.[1][2][3] These properties make it an

ideal candidate for a range of fluorescence microscopy applications, from conventional

epifluorescence to super-resolution techniques like STED and dSTORM.[1][2][3] Its excitation

and emission spectra are well-suited for the common 514 nm laser line of argon-ion lasers.[1]

[2][3]
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A clear understanding of a fluorophore's properties is essential for experimental design and

data interpretation. The following tables summarize the key photophysical properties of ATTO
514 and provide a qualitative comparison with another commonly used green-emitting

fluorophore, Alexa Fluor 488.

Table 1: Photophysical Properties of ATTO 514 and Alexa Fluor 488

Property ATTO 514 Alexa Fluor 488

Excitation Maximum (nm) 511 495

Emission Maximum (nm) 532 519

Molar Extinction Coefficient

(M⁻¹cm⁻¹)
115,000 >65,000

Fluorescence Quantum Yield 0.85 0.92

Fluorescence Lifetime (ns) 3.9 ~4.1

Table 2: Performance Characteristics in Immunofluorescence

Characteristic ATTO 514 Alexa Fluor 488

Brightness High High

Photostability
High thermal and

photostability[1][2][3]

Good photostability, but can be

susceptible to photobleaching

under intense illumination[4]

Hydrophilicity
Excellent water solubility[1][2]

[3]
High

pH Sensitivity Low
Insensitive between pH 4 and

10[4]

Signal-to-Noise Ratio
Generally high due to

brightness and photostability

High, but can be impacted by

photobleaching and

background
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Experimental Protocol: Immunofluorescence
Staining of Phospho-S6 in Cultured Cells
This protocol describes the immunofluorescent detection of phosphorylated S6 ribosomal

protein at Ser235/236 in adherent cultured cells, a common method to monitor the activity of

the mTORC1 signaling pathway.

Materials and Reagents
Primary Antibody: Rabbit Anti-Phospho-S6 Ribosomal Protein (Ser235/236)

Secondary Antibody: Goat anti-rabbit IgG conjugated to ATTO 514

Cell Culture: Adherent cells (e.g., HeLa, MCF-7) grown on sterile glass coverslips

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4

Permeabilization Buffer: 0.25% Triton X-100 in PBS

Blocking Buffer: 5% Normal Goat Serum, 0.3% Triton X-100 in PBS

Wash Buffer: 0.1% Tween-20 in PBS (PBST)

Nuclear Counterstain: DAPI (1 µg/ml)

Mounting Medium: Anti-fade mounting medium

Phosphate-Buffered Saline (PBS), pH 7.4

Staining Procedure
Cell Culture and Treatment:

Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the

desired confluency.

To stimulate the mTOR pathway, cells can be serum-starved overnight and then treated

with a growth factor (e.g., insulin or EGF) for a specified time before fixation.
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Fixation:

Aspirate the culture medium and gently wash the cells twice with PBS.

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

This step is crucial for allowing antibodies to access intracellular antigens.

Wash the cells three times with PBS for 5 minutes each.

Blocking:

Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified

chamber. This step minimizes non-specific binding of the antibodies.

Primary Antibody Incubation:

Dilute the primary anti-phospho-S6 antibody to its optimal concentration in Blocking Buffer.

A typical starting dilution is 1:100 to 1:400.

Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified

chamber.

Washing:

Wash the cells three times with PBST for 5 minutes each to remove unbound primary

antibody.

Secondary Antibody Incubation:

Dilute the ATTO 514-conjugated goat anti-rabbit secondary antibody in Blocking Buffer. A

recommended starting dilution is 1:500 to 1:1000.
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Incubate the coverslips with the diluted secondary antibody for 1 hour at room

temperature, protected from light.

From this step onwards, all steps should be performed in the dark to prevent

photobleaching of the fluorophore.

Final Washes:

Wash the cells three times with PBST for 5 minutes each.

Counterstaining:

Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

Wash the cells once with PBS for 5 minutes.

Mounting:

Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting

medium.

Seal the edges of the coverslip with nail polish and allow it to dry.

Store the slides at 4°C in the dark until imaging.

Visualizations
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Antibody Staining

Final Steps

1. Culture & Treat Cells

2. Fix with 4% PFA

3. Permeabilize with Triton X-100

4. Block with Normal Goat Serum

5. Incubate with anti-pS6 Primary Ab

6. Wash

7. Incubate with ATTO 514 Secondary Ab

8. Wash

9. Counterstain with DAPI

10. Mount Coverslip

11. Image

Click to download full resolution via product page

Caption: Immunofluorescence staining workflow for phospho-S6 detection.
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Caption: Simplified mTOR signaling pathway leading to S6 phosphorylation.

Troubleshooting
High background fluorescence can obscure the specific signal. Here are some common causes

and solutions when using ATTO 514:

Inadequate Blocking: Increase the blocking time or try a different blocking agent, such as

bovine serum albumin (BSA).

High Antibody Concentration: Titrate the primary and secondary antibody concentrations to

find the optimal balance between signal and background.

Insufficient Washing: Ensure thorough washing between antibody incubation steps.

Autofluorescence: If the cells or tissue exhibit high autofluorescence, consider using a

spectral imaging system to unmix the specific ATTO 514 signal from the background.

Conclusion
ATTO 514 is a robust and versatile fluorophore for immunofluorescence applications. Its high

photostability, brightness, and hydrophilicity contribute to a high signal-to-noise ratio, enabling

clear visualization of subcellular structures. The provided protocol for detecting phospho-S6

offers a reliable starting point for investigating mTOR signaling and can be adapted for the

detection of other intracellular antigens. By following best practices for immunofluorescence

and optimizing the protocol for the specific cell type and antibodies, researchers can leverage

the superior properties of ATTO 514 to generate high-quality imaging data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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